molecular formula C37H50NO2PS B6290246 [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-50-7

[S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290246
CAS RN: 2565792-50-7
M. Wt: 603.8 g/mol
InChI Key: YNOQEGACEUAPOD-KKMSLZIYSA-N
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Description

[S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C37H50NO2PS and its molecular weight is 603.8 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% is 603.32998801 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photo-Arbuzov Rearrangements

The study of photo-Arbuzov rearrangements involves the direct UV irradiation of arylethyl phosphites, leading to photo-Arbuzov rearrangement products. This process is important in the synthesis of complex phosphonates and has implications in stereochemical studies, indicating the potential application of phosphorus-containing compounds like the one for creating stereospecific compounds (Bhanthumnavin & Bentrude, 2001).

Asymmetric Synthesis and Catalysis

Asymmetric synthesis, particularly using chiral auxiliaries and catalysts, is a core application in the creation of enantiomerically pure compounds. The use of sulfinamide derivatives, as seen in the compound of interest, is critical in the asymmetric synthesis of protected amino alcohols, showcasing its role in the synthesis of chiral molecules with high yields and diastereoselectivities (Tang, Volkman, & Ellman, 2001).

Stereoselective Organic Transformations

The compound under discussion may also find application in stereoselective organic transformations, where its structural features, such as the benzyloxy and sulfinamide groups, can be leveraged to influence the outcome of chemical reactions, such as in the stereoselective synthesis of allylic sulfones through palladium-catalyzed rearrangements (Jagusch, Gais, & Bondarev, 2004).

Ligand Development for Catalysis

The development of ligands for catalysis, especially in the formation of heterobimetallic complexes, is another potential application. The presence of phosphino groups in the compound suggests its utility in creating ligands that can form complexes with metals, leading to applications in catalysis and the synthesis of complex molecules (Lanza et al., 2000).

properties

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOQEGACEUAPOD-KKMSLZIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(R)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

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